molecular formula C22H15BrO7 B5079639 dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate

dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate

Cat. No.: B5079639
M. Wt: 471.3 g/mol
InChI Key: OZRLAYAZXUTWPD-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a useful research compound. Its molecular formula is C22H15BrO7 and its molecular weight is 471.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.00012 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms associated with this compound, supported by data tables and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The general synthetic route includes:

  • Formation of the spiro-furan structure : This is achieved through cyclization reactions involving furan derivatives.
  • Bromination : The introduction of the bromophenyl group enhances the compound's reactivity and biological activity.
  • Carboxylation : The addition of carboxyl groups increases solubility and bioavailability.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Bacillus subtilis100 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (lung cancer)10 µM
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)12 µM

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Wnt Pathway Inhibition

Research indicates that this compound may inhibit the Wnt signaling pathway, which is crucial in cell proliferation and differentiation. Inhibition of this pathway can lead to reduced tumor growth and enhanced differentiation of stem cells into cardiomyocytes:

  • IC50 Values : The compound showed an IC50 of approximately 51 nM in inhibiting Wnt signaling in human embryonic stem cells, indicating potent activity against this critical pathway involved in oncogenesis .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives of this compound against clinically isolated strains of bacteria, demonstrating its superior activity compared to traditional antibiotics .
  • Cytotoxicity Assessment : In a comparative analysis with known chemotherapeutics, this compound exhibited lower IC50 values across multiple cancer cell lines, suggesting its potential as a more effective treatment option for certain cancers .

Properties

IUPAC Name

dimethyl 2-(4-bromophenyl)-1',3'-dioxospiro[2H-furan-5,2'-indene]-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO7/c1-28-20(26)15-16(21(27)29-2)22(30-17(15)11-7-9-12(23)10-8-11)18(24)13-5-3-4-6-14(13)19(22)25/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRLAYAZXUTWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2(C(=O)C3=CC=CC=C3C2=O)OC1C4=CC=C(C=C4)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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